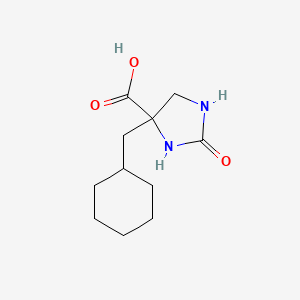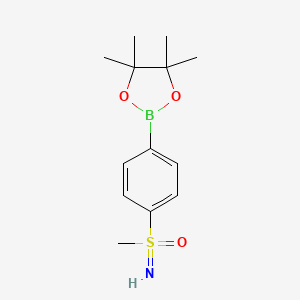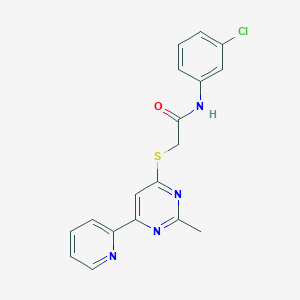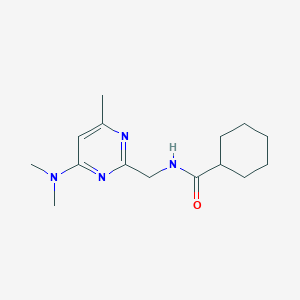
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as CEP-1347, is a small molecule inhibitor of the Janus kinase (JNK) pathway. It is a potential therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson's disease.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Analysis
Enaminones serve as key intermediates in the synthesis of various heterocyclic compounds, showcasing the versatility of these entities in chemical synthesis. For example, Barakat et al. (2020) detailed a one-pot synthesis approach for creating β-enaminones, highlighting their potential in the efficient synthesis of complex molecules without the need for intermediate separation or column purification, offering a straightforward route to obtain target compounds with quantitative yield Barakat et al., 2020.
Biological and Pharmaceutical Applications
The structural motifs present in N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide and its analogs have been explored for various biological activities. Gordon et al. (2013) worked on developing 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivatives, aiming to inhibit dynamin GTPase, indicating potential applications in neurology and cellular biology Gordon et al., 2013.
Material Science and Engineering
Though not directly related to the queried compound, research on enaminones and their derivatives contributes to the field of materials science. For instance, Yamanaka et al. (2000) discussed the synthesis of hyperbranched aromatic polyimides using enaminone derivatives, showcasing their potential in creating new materials with specific mechanical and thermal properties Yamanaka et al., 2000.
Propriétés
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-10-8-18(13-19,9-11-21)20-17(22)7-5-14-4-6-15(23-2)16(12-14)24-3/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRMJNVGZPBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)
![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
